molecular formula C12H21N3O6S B1631116 For-Met-Ala-Ser-OH CAS No. 17351-32-5

For-Met-Ala-Ser-OH

Cat. No. B1631116
CAS RN: 17351-32-5
M. Wt: 335.38 g/mol
InChI Key: FRPHJRVMOFQLPK-CIUDSAMLSA-N
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Description

“For-Met-Ala-Ser-OH” is a peptide with the CAS Number: 17351-32-5 . It has a molecular weight of 335.38 . The peptide is a white powder and is known to bind to a formyl-peptide receptor on neutrophils .


Molecular Structure Analysis

The IUPAC name for “For-Met-Ala-Ser-OH” is (2S)-2- [ ( (2S)-2- { [ (2S)-2- (formylamino)-4- (methylsulfanyl)butanoyl]amino}propanoyl)amino]-3-hydroxypropanoic acid . The InChI code is 1S/C12H21N3O6S/c1-7 (10 (18)15-9 (5-16)12 (20)21)14-11 (19)8 (13-6-17)3-4-22-2/h6-9,16H,3-5H2,1-2H3, (H,13,17) (H,14,19) (H,15,18) (H,20,21)/t7-,8-,9-/m0/s1 .


Physical And Chemical Properties Analysis

“For-Met-Ala-Ser-OH” is a white powder . It has a melting point of 163-167°C . The peptide is soluble in water . It should be stored at 0-8°C .

Scientific Research Applications

Transpeptidation Reactions

Serine carboxypeptidase catalyzed transpeptidation reactions are significant for C-terminal amidation of peptides. Studies on the application of this method in converting unamidated precursors into biologically active derivatives, such as growth hormone releasing factors, highlight its potential in peptide synthesis. The process involves the replacement of the C-terminal amino acid by an amino acid amide, where the choice of the C-terminal sequence (e.g., -Met-Ser-Arg-NH2) is crucial for successful amidation. This method's effectiveness varies based on the enzyme and amino acid used, with certain combinations leading to high yields of amidated products (Breddam, Widmer, & Meldal, 2009).

Site-Directed Conjugation

The 2-amino alcohol structure present in N-terminal Ser or Thr of proteins and peptides undergoes rapid oxidation by periodate, forming an aldehyde. This reaction is the basis for a method of site-directed labeling with biotin or fluorescent reporters. This technique has been applied to modify peptides like Ser-Ile-Gly-Ser-Leu-Ala-Lys, illustrating its utility in peptide tagging and the potential for attaching various functional groups to peptides (Geoghegan & Stroh, 1992).

Side Chain Fragmentation

The reaction of hydroxyl radicals with dipeptides like Ser-Met and Thr-Met at neutral pH can lead to side chain fragmentation of the Ser and Thr moiety into aldehydes. This process, influenced by peptide and proton concentrations, highlights the sensitivity of specific amino acid sequences to radical-induced degradation, providing insights into oxidative damage mechanisms in proteins (Schöneich, Zhao, Madden, & Bobrowski, 1994).

Peptide-Polymer Vesicles

The peptide Ac-Ser-Ala-Gly-Ala-Gly-Glu-Gly-Ala-Gly-Ala-Gly-Ser-Gly-OH has been used in the synthesis of peptide-polymer vesicles through atom transfer radical polymerization. These amphiphilic triblock copolymers form spherical aggregates that can have applications in drug delivery and nanotechnology (Ayres, Hans, Adams, Löwik, & Hest, 2005).

Peptide Inhibitors

Peptides with sequences like Ser-Phe-Met-Ala have been investigated as potential inhibitors of specific peptidases, such as cholecystokinin-8-inactivating peptidase. Research in this area contributes to understanding the mechanisms of peptidase inhibition and the development of novel therapeutic agents (Ganellin et al., 2000).

Mechanism of Action

Target of Action

For-Met-Ala-Ser-OH, also known as N-Formyl-Met-Ala-Ser, is a tripeptide that primarily targets formyl peptide receptors (FPRs) on neutrophils . These receptors play a crucial role in the immune response, mediating chemotaxis and activation of neutrophils .

Mode of Action

The interaction of For-Met-Ala-Ser-OH with its target involves the binding of the peptide to FPRs, which triggers a series of intracellular signaling cascades . This interaction helps to delineate mechanisms of recognition of mimic-peptides by N-terminal cleaved expression peptide .

Biochemical Pathways

For instance, they can affect the regulation of peptidoglycan metabolism and biofilm stability

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of For-Met-Ala-Ser-OH’s action are largely dependent on its interaction with FPRs. By binding to these receptors, For-Met-Ala-Ser-OH can influence neutrophil chemotaxis and activation, playing a role in immune responses . More detailed studies are needed to fully understand the range of effects this compound can have at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of biochemical compounds. While specific studies on For-Met-Ala-Ser-OH are lacking, it’s known that factors such as temperature, pH, and the presence of other molecules can impact the activity and stability of similar peptides .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O6S/c1-7(10(18)15-9(5-16)12(20)21)14-11(19)8(13-6-17)3-4-22-2/h6-9,16H,3-5H2,1-2H3,(H,13,17)(H,14,19)(H,15,18)(H,20,21)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPHJRVMOFQLPK-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

For-Met-Ala-Ser-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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